Although the specific synthesis of 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one is not described in the provided papers, several methods for synthesizing similar quinazolinone derivatives are reported. One common approach involves the cyclization of substituted anthranilic acid derivatives. [] This method typically involves reacting the appropriately substituted anthranilic acid with acetic anhydride to form a benzoxazinone intermediate, which is then reacted with a nitrogen nucleophile, such as hydrazine hydrate, to yield the desired quinazolinone. []
Another approach described involves the Suzuki-Miyaura cross-coupling reaction. [] This method utilizes a palladium catalyst to couple a 6-bromo-quinazolinone derivative with an arylboronic acid, allowing for the introduction of diverse substituents at the 6-position of the quinazolinone ring. []
Anticancer agents: Quinazolinones have shown promising anticancer activity against various cancer cell lines, including those of the liver, breast, and lung. [, , ] Their mechanisms of action vary and include HDAC inhibition, [] tubulin polymerization inhibition, [, ] and DHFR inhibition. [, ]
Antimicrobial agents: Some quinazolinone derivatives have shown potent antibacterial and antifungal activities. [, , , ]
Anti-inflammatory agents: Certain quinazolinone-based compounds have demonstrated anti-inflammatory properties, targeting pathways such as PI3K-AKT signaling, IL-17 signaling, and MAPK signaling. []
CNS-active agents: Quinazolinones have been explored as potential therapeutic agents for central nervous system disorders. They have been investigated for their negative mGlu7 receptor modulation activity and antipsychotic-like properties. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: